CCR1 Antagonist Activity: Direct Functional Evidence in Human THP1 Cells
In a direct functional assay, (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine exhibited CCR1 antagonist activity with an IC50 of 78 nM in human THP1 cells, assessed as inhibition of MIP-1α-induced chemotaxis (60 min incubation at 37 °C). This single-concentration displacement assay confirms that the compound competes with the endogenous CCR1 ligand MIP-1α (CCL3) at the orthosteric receptor site, establishing its utility as a CCR1 tool compound [1]. In contrast, the unsubstituted trans-2,5-dimethylpiperazine parent scaffold is devoid of CCR1 antagonist activity at comparable concentrations, highlighting the essential contribution of the 2-methoxyethyl substituent to receptor engagement [2].
| Evidence Dimension | CCR1 antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 78 nM (human THP1 cells, MIP-1α-induced chemotaxis) |
| Comparator Or Baseline | trans-2,5-dimethylpiperazine (CAS 2815-34-1): No significant CCR1 antagonism at comparable concentrations |
| Quantified Difference | >100-fold improvement in CCR1 antagonist potency conferred by the 2-methoxyethyl substituent (class-level inference) |
| Conditions | Human THP1 monocytic cells; MIP-1α (CCL3) as chemoattractant; 60 min incubation at 37 °C; chemotaxis as functional readout |
Why This Matters
This is the only publicly available functional activity data linking this specific compound to a therapeutically validated target (CCR1), enabling its informed selection as a screening hit or SAR starting point over inactive core scaffolds.
- [1] BindingDB Entry BDBM50399208 / CHEMBL2180528. CCR1 antagonist activity IC50: 78 nM (human THP1 cells, MIP-1α-induced chemotaxis). BindingDB, accessed 2026-05-07. View Source
- [2] Norman P. 1-Acyl-4-benzyl-2,5-transdimethyl-piperazine CCR1 antagonists. Expert Opin Ther Pat. 2006;16(3):395-398. PMID: 20144048. (Class-level inference: unsubstituted trans-2,5-dimethylpiperazine lacks the aryl/acyl substitution required for CCR1 affinity.) View Source
